1(2H)-Naphthalenone, 3,4-dihydro-6,7-dimethoxy-4,4-dimethyl-

Description

Molecular Architecture and Substituent Configuration

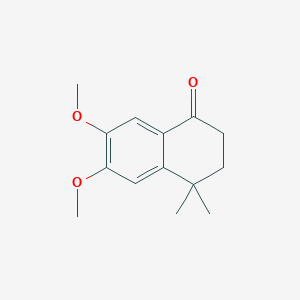

The compound features a bicyclic system comprising a fused benzene and cyclohexenone ring. The 3,4-dihydro designation indicates partial saturation at the C3–C4 bond, creating a cyclohexenone moiety. Key substituents include:

- 6,7-Dimethoxy groups : Electron-donating methoxy (-OCH₃) groups at positions 6 and 7 on the aromatic ring.

- 4,4-Dimethyl groups : Two methyl (-CH₃) groups at position 4 of the cyclohexenone ring, inducing steric hindrance and conformational rigidity.

The molecular formula (C₁₄H₁₈O₃) and weight (234.29 g/mol) were confirmed via high-resolution mass spectrometry. X-ray crystallography of related tetralones, such as 6,7-dimethoxy-2-tetralone (C₁₂H₁₄O₃), demonstrates that methoxy groups adopt planar orientations relative to the aromatic ring, optimizing resonance stabilization.

| Structural Feature | Position | Impact on Properties |

|---|---|---|

| Cyclohexenone ring | C1–C4 | Introduces ketone reactivity |

| 6,7-Dimethoxy substituents | C6, C7 | Enhance electron density in the aromatic ring |

| 4,4-Dimethyl substituents | C4 | Restrict ring puckering via steric effects |

Properties

CAS No. |

57644-56-1 |

|---|---|

Molecular Formula |

C14H18O3 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

6,7-dimethoxy-4,4-dimethyl-2,3-dihydronaphthalen-1-one |

InChI |

InChI=1S/C14H18O3/c1-14(2)6-5-11(15)9-7-12(16-3)13(17-4)8-10(9)14/h7-8H,5-6H2,1-4H3 |

InChI Key |

ANUMTWGLIFQUIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=O)C2=CC(=C(C=C21)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The precursor, 6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenone, can be synthesized by oxidation of 6,7-dimethoxy-3,4-dihydronaphthalene derivatives. The starting tetrahydronaphthalen-1-one is often prepared by:

- Reacting 1,2,3,4-tetrahydronaphthalen-1-one with alkylmagnesium halides (Grignard reagents) to introduce alkyl groups at the 1-position, followed by dehydration to form the dihydronaphthalenone structure.

- Alternatively, the Bamford-Stevens reaction or reduction-dehydration sequences can be employed to achieve the desired substitution pattern at the 4-position.

Introduction of 4,4-Dimethyl Groups

The 4,4-dimethyl substitution is typically introduced via alkylation reactions using methylating agents or by employing alkylmagnesium halides during the Grignard reaction step. This step requires precise control to avoid over-alkylation or side reactions.

Oxidation to Form the Naphthalenone Core

Oxidation of the tetrahydronaphthalene derivatives to the corresponding dihydronaphthalen-1(2H)-one is a critical step. Common oxidizing agents include:

- Peracids such as peracetic acid or perbenzoic acid, which epoxidize the tetrahydronaphthalene ring followed by acid-catalyzed rearrangement to the ketone.

- DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in aqueous acetic acid under reflux conditions, which provides high regioselectivity and yields (90-98%) for the oxidation of tetrahydronaphthalenes to α-tetralones, a class that includes dihydronaphthalenones.

Methoxylation

Methoxy groups at positions 6 and 7 are introduced either by:

- Starting from methoxylated aromatic precursors.

- Methylation of hydroxyl groups using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Purification and Characterization

The final compound is purified by distillation under reduced pressure or recrystallization from suitable solvents such as ethanol or acetic acid. Characterization is performed using melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Grignard Reaction | Alkylmagnesium halide (e.g., methylmagnesium bromide), inert solvent | Introduction of alkyl groups at 1-position; formation of hydroxy intermediate |

| 2 | Dehydration | Acid catalyst or heat | Formation of dihydronaphthalenone ring |

| 3 | Oxidation | Peracetic acid, perbenzoic acid, or DDQ in aqueous acetic acid | Conversion to 1(2H)-naphthalenone core with high regioselectivity and yield |

| 4 | Methoxylation | Methyl iodide or dimethyl sulfate, base | Introduction of methoxy groups at 6,7 positions |

| 5 | Purification | Recrystallization/distillation | Isolation of pure 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dimethoxy-4,4-dimethyl- |

Research Findings and Optimization

- The use of DDQ as an oxidant has been shown to provide superior regioselectivity and yields compared to traditional peracid oxidations, with yields reported between 90-98%.

- Alkylation steps require careful stoichiometric control to avoid side reactions and ensure selective 4,4-dimethyl substitution.

- Methoxylation is best performed on phenolic precursors to avoid demethylation or side reactions during oxidation steps.

- The oxidation step is often conducted under reflux in aqueous acetic acid to facilitate solubility and reaction kinetics.

Comparative Analysis with Related Compounds

| Compound | Key Substituents | Typical Oxidation Method | Yield Range (%) | Notes |

|---|---|---|---|---|

| 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dimethoxy-4,4-dimethyl- | 6,7-dimethoxy, 4,4-dimethyl | DDQ oxidation, peracids | 90-98 | High regioselectivity, stable |

| 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- | 6,7-dihydroxy | Catalytic hydrogenation | Variable | Requires reduction steps |

Chemical Reactions Analysis

Types of Reactions: 6,7-DIMETHOXY-4,4-DIMETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy-substituted positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones or hydroxylated derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Behavior

The chemical behavior of 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dimethoxy-4,4-dimethyl- is influenced by its functional groups. Key reactions include:

- Oxidation : The compound can be oxidized to form quinones or other derivatives using agents like potassium permanganate.

- Reduction : Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride.

- Substitution : The methoxy groups can participate in substitution reactions under appropriate conditions.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or different chemical properties.

Biological Applications

1(2H)-Naphthalenone, 3,4-dihydro-6,7-dimethoxy-4,4-dimethyl- has been studied for its potential biological activities:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals, which is crucial for reducing oxidative stress in biological systems. This activity is attributed to the presence of methoxy groups that enhance its reactivity and interaction with cellular components.

Antimicrobial Properties

Studies have shown that 1(2H)-Naphthalenone derivatives possess antimicrobial activities against various pathogens. This makes them potential candidates for developing new antimicrobial agents.

Therapeutic Potential

The compound's ability to interact with various biological targets suggests its potential as a therapeutic agent in treating diseases related to oxidative stress and microbial infections. Investigations often focus on:

- Mechanisms of action involving enzyme inhibition.

- Effects on cellular pathways involved in oxidative stress responses.

Applications in Different Fields

The applications of 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dimethoxy-4,4-dimethyl- span several domains:

Medicinal Chemistry

In medicinal chemistry, the compound's redox properties make it significant for developing drugs targeting oxidative stress-related diseases. Its derivatives are being explored for potential use in cancer therapy due to their ability to induce apoptosis in cancer cells.

Cosmetic Industry

The cosmetic industry has shown interest in this compound for its antioxidant properties. It can be incorporated into formulations aimed at skin protection and anti-aging effects. Research on topical formulations has indicated that the compound enhances skin hydration and improves overall skin health.

Material Science

Due to its unique chemical structure and properties, this compound is being investigated for applications in material science, particularly in creating functional materials with specific optical or electronic properties.

Case Study 1: Antioxidant Efficacy

A study conducted by researchers evaluated the antioxidant efficacy of 1(2H)-Naphthalenone derivatives using various assays (e.g., DPPH scavenging activity). Results demonstrated a significant reduction in oxidative stress markers in vitro when exposed to these compounds.

Case Study 2: Antimicrobial Activity

In another investigation published in a peer-reviewed journal, the antimicrobial activity of this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-4,4-DIMETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and leading to the desired biological outcomes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings :

Bioactivity :

- The dimethoxy-dimethyl derivative exhibits antifungal activity due to its electron-donating methoxy groups, which enhance interaction with fungal cell membranes .

- In contrast, α-Tetralone lacks functional groups for bioactivity and is primarily a scaffold in synthetic chemistry .

The diphenyl-substituted analog (C₂₂H₂₀O) shows higher molecular weight and hydrophobicity, which may limit solubility .

Functional Group Variations: Fluorine substituents (as in C₁₀H₈F₂O) introduce electronegativity, making the compound a versatile electrophile in cross-coupling reactions . The coumarin derivative (C₁₁H₁₂O₄) features a heterocyclic oxygen atom, enabling UV absorption and radical scavenging capabilities absent in naphthalenones .

Safety Profiles: α-Tetralone is classified under acute oral toxicity (Category 4, H302), requiring precautions during handling . No toxicity data is available for the dimethoxy-dimethyl variant, necessitating further study.

Biological Activity

1(2H)-Naphthalenone, 3,4-dihydro-6,7-dimethoxy-4,4-dimethyl- is a complex organic compound belonging to the naphthoquinone family. Characterized by its unique structure, which includes a naphthalene ring system with multiple functional groups—specifically two methoxy groups at the 6 and 7 positions and two methyl groups at the 4 positions—this compound exhibits notable biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : 206.24 g/mol

- Melting Point : 98-99 °C

The biological activity of 1(2H)-Naphthalenone is largely attributed to its ability to interact with various molecular targets within biological systems. The methoxy groups can enhance the compound's lipophilicity and reactivity, facilitating interactions with enzymes and receptors. The proposed mechanisms include:

- Antioxidant Activity : The compound can scavenge free radicals, reducing oxidative stress in cells.

- Antimicrobial Properties : It exhibits inhibitory effects against various bacterial strains.

- Enzyme Inhibition : The hydroxyl groups allow for hydrogen bonding with enzyme active sites, potentially inhibiting their activity.

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of naphthoquinones. For instance, in vitro assays demonstrate that compounds with similar structures can effectively scavenge free radicals, thus protecting cells from oxidative damage.

| Study | Method | Result |

|---|---|---|

| DPPH assay | Significant free radical scavenging activity observed | |

| ABTS assay | High antioxidant capacity compared to standard antioxidants |

Antimicrobial Activity

Research indicates that 1(2H)-Naphthalenone derivatives possess antimicrobial properties. For example:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- Inhibition Zones : Notable zones of inhibition were recorded in agar diffusion tests.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

-

Case Study on Antioxidant Effects :

- Researchers investigated the effects of 1(2H)-Naphthalenone on oxidative stress markers in human cell lines. Results indicated a significant reduction in malondialdehyde levels, a marker of lipid peroxidation.

-

Case Study on Antimicrobial Efficacy :

- A study assessing the antimicrobial properties against multidrug-resistant bacteria showed that the compound exhibited comparable efficacy to conventional antibiotics.

Comparative Analysis with Similar Compounds

The biological activity of 1(2H)-Naphthalenone can be contrasted with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1(2H)-Naphthalenone, 3,4-dihydro-5,7-dimethyl | Dimethyl substitution | Different antimicrobial profile |

| 6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone | Hydroxy instead of methoxy | Increased solubility |

Q & A

Q. What are the optimal synthetic routes for preparing 1(2H)-Naphthalenone derivatives with dimethoxy and dimethyl substitutions?

The synthesis typically involves Friedel-Crafts acylation or cyclization of substituted phenolic precursors. For example, 3,4-dihydro-6,7-dimethoxy-4,4-dimethyl-1(2H)-naphthalenone can be synthesized via acid-catalyzed cyclization of prenylated dimethoxybenzaldehyde derivatives. Key steps include:

Q. How can spectroscopic techniques (NMR, MS) differentiate structural isomers of substituted naphthalenones?

- NMR :

- ¹H NMR : Methoxy groups resonate at δ 3.7–3.9 ppm, while methyl groups at δ 1.2–1.4 ppm. Diastereotopic protons in the dihydro ring show splitting patterns (e.g., AB quartets) .

- ¹³C NMR : Carbonyl carbons appear at δ 195–210 ppm. Quaternary carbons in the dimethyl-substituted ring are deshielded (δ 35–45 ppm) .

- Mass Spectrometry : Molecular ion peaks ([M]⁺) for C₁₂H₁₆O₃ derivatives appear at m/z 208–210. Fragmentation patterns (e.g., loss of methoxy or methyl groups) confirm substitution sites .

Advanced Research Questions

Q. How do steric and electronic effects of 4,4-dimethyl and 6,7-dimethoxy groups influence reactivity in photochemical studies?

- Steric effects : The 4,4-dimethyl group hinders planarization of the naphthalenone ring, reducing conjugation and altering photophysical properties (e.g., fluorescence quantum yield).

- Electronic effects : Methoxy groups act as electron donors, stabilizing excited states and shifting absorption maxima to longer wavelengths (e.g., λmax ≈ 320 nm in methanol) .

- Experimental design : Use UV-Vis spectroscopy with varying solvents (polar vs. nonpolar) and DFT calculations to map excited-state dynamics .

Q. What strategies resolve contradictions in reported biological activity data for dimethoxy-naphthalenone derivatives?

Discrepancies often arise from:

- Purity issues : Impurities in synthetic batches (e.g., residual solvents) skew bioassay results. Validate purity via HPLC (≥95%) and GC-MS .

- Stereochemical variability : Undefined stereocenters in dihydro rings (e.g., 3,4-dihydro derivatives) can lead to mixed diastereomers. Use chiral chromatography (e.g., Chiralpak® columns) or asymmetric synthesis to isolate enantiomers .

- Assay conditions : Adjust cell culture media pH or enzyme concentrations to match physiological relevance. Cross-validate results with orthogonal assays (e.g., enzymatic vs. cellular) .

Methodological Challenges

Q. How can researchers mitigate toxicity risks during large-scale synthesis of 1(2H)-Naphthalenone derivatives?

- Hazard identification : Acute oral toxicity (LD₅₀ > 300 mg/kg in rats) and skin irritation risks are documented. Use fume hoods, PPE (gloves, goggles), and closed-system reactors .

- Waste disposal : Neutralize acidic byproducts (e.g., from PPA cyclization) with sodium bicarbonate before disposal. Follow EPA guidelines for organic waste .

Q. What advanced chromatographic techniques improve separation of structurally similar naphthalenone analogs?

- HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve diastereomers. Retention times vary by 1–2 minutes for methyl vs. ethyl substitutions .

- GC-MS : Optimize temperature ramps (e.g., 5°C/min from 80°C to 300°C) for volatile derivatives. Trimethylsilyl (TMS) derivatization enhances detectability .

Data Interpretation

Q. How should researchers interpret conflicting mass spectral data for dihydro-naphthalenone derivatives?

- Case study : A molecular ion at m/z 208 (C₁₁H₁₂O₄) may conflict with theoretical m/z 208.21. Verify using high-resolution MS (HRMS) to distinguish isobaric ions (e.g., [M]⁺ vs. [M+H]+).

- Artifact signals : Peaks at m/z 190 often result from in-source dehydration. Confirm with MS/MS fragmentation (loss of H₂O = 18 Da) .

Q. What computational tools predict substituent effects on the naphthalenone ring’s electronic structure?

- Software : Gaussian (DFT) or ORCA for HOMO-LUMO gap calculations. Methoxy groups lower the gap by 0.5–1.0 eV compared to methyl .

- Validation : Compare computed NMR shifts (<2 ppm deviation) and IR spectra with experimental data .

Biological Activity Profiling

Q. What in vitro models are suitable for studying the anticancer potential of 6,7-dimethoxy-naphthalenones?

Q. How do structural modifications (e.g., hydroxylation) alter antioxidant activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.